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Introduction
Triethylammonium bicarbonate (TEAB) is a volatile buffer ideal for protein digestion in mass

spectrometry-based proteomics. Its volatility ensures easy removal before analysis, preventing

ion suppression and contamination. TEAB is particularly advantageous for applications

requiring amine-reactive labeling, such as Tandem Mass Tag (TMT) and iTRAQ, as it does not

contain primary amines that interfere with the labeling reaction.[1][2] It is also a buffer of choice

for ion-exchange chromatography and protein solubilization where neutral to slightly alkaline

pH is necessary.[1][2]

This document provides detailed application notes, experimental protocols, and comparative

data on the use of TEAB for in-solution and in-gel protein digestion.

Key Advantages and Considerations of TEAB Buffer
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Feature Advantage/Consideration

Volatility

Highly volatile, allowing for easy removal by

lyophilization or vacuum centrifugation, which is

crucial for subsequent mass spectrometry

analysis.[1][2]

MS Compatibility

As a volatile salt, it is fully compatible with mass

spectrometry, breaking down into volatile

components (triethylamine, carbon dioxide, and

water).[1]

pH Range

Aqueous solutions provide a pH of

approximately 8.5, which is optimal for the

enzymatic activity of trypsin.[1]

Labeling Compatibility

Lacks primary amines, making it the buffer of

choice for amine-reactive labeling chemistries

like TMT and iTRAQ.[1][2]

Cost
More expensive than other common digestion

buffers like ammonium bicarbonate.[1]

Deamidation

Can lead to a higher rate of artificial asparagine

deamidation compared to other buffers, which

can be a critical consideration in studies focused

on post-translational modifications.

Data Presentation: Quantitative Comparison of
Digestion Buffers
A significant consideration in selecting a digestion buffer is its potential to introduce artificial

post-translational modifications, such as the deamidation of asparagine (Asn) and glutamine

(Gln) residues. The choice of buffer can significantly impact the level of these artifacts.

Table 1: Comparison of Artificial Deamidation in
Different Digestion Buffers
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Digestion Buffer
Relative Increase in Asn
Deamidated Peptides (vs.
Ammonium Acetate, pH 6)

Relative Increase in
Artificial N-glycopeptides
(vs. Ammonium Acetate,
pH 6)

Ammonium Acetate (50 mM,

pH 6)
1.0x 1.0x

Tris-HCl (50 mM, pH 8) 2.2x 2.3x

Ammonium Bicarbonate (50

mM)
3.0x 3.4x

Triethylammonium Bicarbonate

(50 mM)
3.8x 4.4x

Data synthesized from label-free LC-MS/MS experiments on rat kidney tissue.[3]

Table 2: Half-life of Asparagine Deamidation in Various
Buffers

Digestion Buffer
Half-life of Asn Deamidation (in days at
37°C)

Ammonium Acetate (50 mM, pH 6) 51.4 ± 6.0

Tris-HCl (50 mM, pH 8) ~2.2

Ammonium Bicarbonate (50 mM) ~0.49

Triethylammonium Bicarbonate (50 mM) ~0.37

Data derived from studies on synthetic peptides containing -Asn-Gly- sequences.[3]

Experimental Protocols
Protocol 1: In-Solution Protein Digestion using TEAB
This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8662869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1 M TEAB stock solution, pH 8.5

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Sequencing-grade modified trypsin

Formic acid (FA)

Acetonitrile (ACN)

Procedure:

Sample Preparation:

Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange

into 50 mM TEAB.

Quantify the protein concentration using a compatible assay (e.g., BCA assay).

Reduction:

To a volume containing 100 µg of protein, add DTT to a final concentration of 10 mM.

Incubate at 56°C for 60 minutes.

Alkylation:

Cool the sample to room temperature.

Add IAA to a final concentration of 20 mM.

Incubate in the dark at room temperature for 45 minutes.

Digestion:

Dilute the sample with 50 mM TEAB to reduce the concentration of any denaturants (e.g.,

urea to <1 M).
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Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

Incubate at 37°C overnight (12-16 hours).

Quenching and Sample Cleanup:

Stop the digestion by adding formic acid to a final concentration of 1% (v/v), which will

lower the pH to ~2-3.

Desalt the resulting peptides using a C18 StageTip or a similar reversed-phase cleanup

method.

Dry the purified peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS

analysis or isobaric labeling.

Protocol 2: In-Gel Protein Digestion using TEAB
This protocol is designed for proteins separated by 1D or 2D polyacrylamide gel

electrophoresis (PAGE).

Materials:

1 M TEAB stock solution, pH 8.5

Acetonitrile (ACN)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Sequencing-grade modified trypsin

Formic acid (FA)

Procedure:

Excision and Destaining:
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Excise the protein band(s) of interest from the Coomassie-stained gel using a clean

scalpel.

Cut the gel band into small pieces (~1 mm³).

Destain the gel pieces by washing with 50% ACN in 50 mM TEAB until the Coomassie

stain is removed.

Reduction and Alkylation:

Dehydrate the gel pieces with 100% ACN for 10 minutes, then remove the ACN and dry

the gel pieces in a vacuum centrifuge.

Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB and incubate at 56°C for 60

minutes.

Cool to room temperature and remove the DTT solution.

Add 55 mM IAA in 100 mM TEAB and incubate in the dark at room temperature for 45

minutes.

Digestion:

Wash the gel pieces with 100 mM TEAB, then dehydrate with 100% ACN. Dry the gel

pieces completely.

Rehydrate the gel pieces on ice with a minimal volume of sequencing-grade trypsin

solution (e.g., 12.5 ng/µL in 50 mM TEAB).

After the gel pieces are fully rehydrated, add enough 50 mM TEAB to cover them.

Incubate at 37°C overnight.

Peptide Extraction:

Collect the supernatant containing the digested peptides.
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Perform two sequential extractions by adding 50% ACN with 5% formic acid to the gel

pieces, sonicating for 15 minutes, and collecting the supernatant each time.

Pool all supernatants.

Dry the extracted peptides in a vacuum centrifuge. The sample is now ready for LC-

MS/MS analysis.
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Caption: Workflow for TMT-based quantitative proteomics using TEAB buffer.

Signaling Pathway Example: Notch Signaling in Viral
Infection
Proteomics studies, often employing TEAB for sample preparation, can elucidate how viral

infections modulate host cell signaling pathways. For instance, TMT-based proteomics has

been used to reveal the downregulation of the Notch signaling pathway during FAdV-4

infection.[4]

Caption: Downregulation of the Notch signaling pathway by FAdV-4 infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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